molecular formula C12H17ClO4S B1443893 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride CAS No. 1341795-95-6

4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride

Cat. No.: B1443893
CAS No.: 1341795-95-6
M. Wt: 292.78 g/mol
InChI Key: RYIDFWUYEVKQNU-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides. . This compound is known for its versatility and is utilized in various scientific research applications.

Safety and Hazards

4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride is a hazardous chemical. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should not be inhaled, and protective clothing, gloves, and eye/face protection should be worn when handling it . It should be used only in a well-ventilated area or outdoors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(4-Ethoxyphenoxy)butanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride. The general reaction scheme is as follows:

4-(4-Ethoxyphenoxy)butanol+Chlorosulfonic acid4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride+HCl\text{4-(4-Ethoxyphenoxy)butanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} 4-(4-Ethoxyphenoxy)butanol+Chlorosulfonic acid→4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the final product to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

    Reduction: Formation of sulfonyl hydrides.

    Oxidation: Formation of sulfonic acids.

Scientific Research Applications

4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride is a versatile compound with a wide range of applications in scientific research:

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)butane-1-sulfonyl chloride
  • 4-(4-Propoxyphenoxy)butane-1-sulfonyl chloride
  • 4-(4-Butoxyphenoxy)butane-1-sulfonyl chloride

Uniqueness

4-(4-Ethoxyphenoxy)butane-1-sulfonyl chloride is unique due to the presence of the ethoxy group, which imparts specific reactivity and properties. This makes it distinct from other similar compounds with different alkoxy groups.

Properties

IUPAC Name

4-(4-ethoxyphenoxy)butane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClO4S/c1-2-16-11-5-7-12(8-6-11)17-9-3-4-10-18(13,14)15/h5-8H,2-4,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIDFWUYEVKQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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